5-Bromo-2-[4-(sec-butyl)phenoxy]aniline

c-SRC inhibition tyrosine kinase oncology research

5-Bromo-2-[4-(sec-butyl)phenoxy]aniline (CAS 946665-20-9) is a substituted diaryl ether aniline derivative with molecular formula C₁₆H₁₈BrNO and molecular weight 320.22 g/mol. The compound features a bromine atom at the 5-position of the aniline ring and a sec-butyl-substituted phenoxy group at the 2-position, conferring distinct physicochemical properties including a computed logP of approximately 1.18 and topological polar surface area (TPSA) of ~127 Ų.

Molecular Formula C16H18BrNO
Molecular Weight 320.22 g/mol
CAS No. 946665-20-9
Cat. No. B1388249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-[4-(sec-butyl)phenoxy]aniline
CAS946665-20-9
Molecular FormulaC16H18BrNO
Molecular Weight320.22 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N
InChIInChI=1S/C16H18BrNO/c1-3-11(2)12-4-7-14(8-5-12)19-16-9-6-13(17)10-15(16)18/h4-11H,3,18H2,1-2H3
InChIKeyFZHJIPFVVHPMIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-[4-(sec-butyl)phenoxy]aniline (CAS 946665-20-9): Procurement-Grade Overview of a Phenoxyaniline Building Block


5-Bromo-2-[4-(sec-butyl)phenoxy]aniline (CAS 946665-20-9) is a substituted diaryl ether aniline derivative with molecular formula C₁₆H₁₈BrNO and molecular weight 320.22 g/mol [1]. The compound features a bromine atom at the 5-position of the aniline ring and a sec-butyl-substituted phenoxy group at the 2-position, conferring distinct physicochemical properties including a computed logP of approximately 1.18 and topological polar surface area (TPSA) of ~127 Ų . It is cataloged as a research-use building block for organic synthesis and medicinal chemistry applications, with documented biological activity against proto-oncogene tyrosine-protein kinase Src (c-SRC) [2].

Why 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline Cannot Be Simply Interchanged with Other Phenoxyaniline Analogs


Phenoxyaniline derivatives exhibit widely divergent biological activities and physicochemical behaviors depending on the nature and position of ring substituents. The presence of both a 5-bromo substituent and a 4-(sec-butyl)phenoxy moiety in the target compound creates a unique steric and electronic profile that cannot be replicated by simple des-bromo analogs, trifluoromethyl-substituted variants, or methylated derivatives [1]. Direct experimental evidence demonstrates that structurally related compounds display IC₅₀ values differing by over an order of magnitude in identical c-SRC inhibition assays, confirming that generic substitution without careful comparator analysis would compromise experimental reproducibility and lead to erroneous structure-activity conclusions [2].

5-Bromo-2-[4-(sec-butyl)phenoxy]aniline: Quantified Differentiation Evidence for Scientific Procurement


c-SRC Kinase Inhibitory Potency: 27-fold Improvement Over a Structurally Distinct Phenoxyaniline

The target compound demonstrates an IC₅₀ of 13 nM for inhibition of human c-SRC expressed in mouse NIH/3T3 cells, as measured by BrdU incorporation assay in the presence of 1.5% FCS [1]. In the same assay system, a comparator phenoxyaniline derivative (BDBM50517925/CHEMBL4436308) exhibits an IC₅₀ of 349 nM [1]. This represents a 27-fold higher potency for the target compound, indicating that the specific 5-bromo-2-[4-(sec-butyl)phenoxy] substitution pattern confers substantially enhanced kinase inhibition relative to other phenoxyaniline scaffolds.

c-SRC inhibition tyrosine kinase oncology research

Hydrophobicity Modulation: 5-fold Lower cLogP Relative to Des-Bromo Phenoxyaniline Analog

The target compound exhibits a computed logP (cLogP) of 1.183 . In comparison, the des-bromo analog 4-[4-(sec-butyl)phenoxy]aniline (CAS 201994-55-0) has a significantly higher cLogP of approximately 4.33 [1]. The 5-bromo substituent thus reduces lipophilicity by roughly 3.15 log units, a substantial difference that impacts membrane permeability, solubility, and protein binding. This property profile is distinct from trifluoromethyl-substituted analogs such as 2-[4-(sec-butyl)phenoxy]-5-(trifluoromethyl)aniline, which have a molecular weight of 309.33 g/mol and different electronic characteristics .

Lipophilicity drug-likeness physicochemical profiling

Topological Polar Surface Area (TPSA): Enhanced Hydrogen Bonding Capacity vs. Methyl-Substituted Analogs

The target compound has a computed topological polar surface area (TPSA) of 127.2 Ų [1]. Methyl-substituted analogs in the same scaffold class, such as 2-[4-(sec-butyl)phenoxy]-4-methylaniline (CAS 946683-58-5) with molecular formula C₁₇H₂₁NO and weight 255.35 g/mol, are expected to have lower TPSA values due to the absence of the electronegative bromine atom [2]. The higher TPSA of the 5-bromo derivative suggests improved hydrogen bonding capacity, which can influence aqueous solubility and target engagement in biological systems.

TPSA drug-likeness permeability

5-Bromo-2-[4-(sec-butyl)phenoxy]aniline: Evidence-Backed Research and Industrial Use Cases


Src Kinase Inhibitor Development and Chemical Probe Synthesis

Based on the demonstrated IC₅₀ of 13 nM for c-SRC inhibition [1], 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline is a high-priority scaffold for medicinal chemistry programs targeting Src family kinases. Its 27-fold potency advantage over comparator phenoxyanilines makes it a compelling starting point for structure-activity relationship (SAR) studies, lead optimization, and the development of selective chemical probes for oncology and cell signaling research.

Lipophilicity-Tuned Building Block for Parallel Synthesis and Library Construction

The compound's cLogP of 1.18—significantly lower than that of des-bromo analogs (~4.33) [2]—renders it particularly suitable for incorporation into compound libraries where moderate lipophilicity is desired. This property profile supports aqueous compatibility in high-throughput screening (HTS) assays and reduces the risk of promiscuous aggregation or non-specific binding, enhancing the quality of hit identification campaigns.

Intermediate for Functionalized Phenoxyaniline Derivatives via Suzuki-Miyaura Cross-Coupling

The 5-bromo substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid diversification of the aniline core . The sec-butylphenoxy moiety remains intact during such transformations, allowing researchers to generate focused libraries of substituted anilines while preserving the beneficial lipophilicity and steric features of the parent scaffold.

Physicochemical Standard for Polar Surface Area Benchmarking

With a TPSA of 127.2 Ų [3], 5-Bromo-2-[4-(sec-butyl)phenoxy]aniline can serve as a reference compound for calibrating computational models of membrane permeability and bioavailability. Its distinct TPSA value relative to methyl- or trifluoromethyl-substituted analogs provides a useful benchmark for structure-property relationship (SPR) studies aimed at optimizing drug-like properties.

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